HIF-1 Selective Inhibition by Crinamine
Crinamine, a crinane-type alkaloid, exhibits potent and selective inhibition of hypoxia-inducible factor-1 (HIF-1) with an IC50 of 2.7 μM in a cell-based reporter gene assay. In direct head-to-head testing, structurally related Amaryllidaceae alkaloids lycorine, norgalanthamine, and epinorgalanthamine showed no significant inhibition of HIF-1α transcriptional activity [1]. This selectivity profile distinguishes crinamine from other crinane congeners and positions it uniquely for HIF-1-targeted applications.
| Evidence Dimension | HIF-1α transcriptional activity inhibition |
|---|---|
| Target Compound Data | IC50 = 2.7 μM |
| Comparator Or Baseline | Lycorine, norgalanthamine, epinorgalanthamine: No significant inhibition |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | Cell-based reporter gene assay |
Why This Matters
This demonstrates that crinamine possesses a distinct molecular target engagement profile not shared by closely related analogs, enabling researchers to probe HIF-1-mediated pathways with a tool compound that is inactive against HIF-2.
- [1] Kim YH, Park EJ, Park MH, Badarch U, Woldemichael GM, Beutler JA. Crinamine from Crinum asiaticum var. japonicum inhibits hypoxia inducible factor-1 activity but not activity of hypoxia inducible factor-2. Biol Pharm Bull. 2006;29(10):2140-2142. View Source
